molecular formula C10H10N4O B7539175 N-(2-pyrazol-1-ylpyridin-3-yl)acetamide

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide

Cat. No. B7539175
M. Wt: 202.21 g/mol
InChI Key: ZVJSFWSVCFSJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide, also known as PPA or PyPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells. In material science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and photoluminescence. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in different samples.

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylpyridin-3-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the production of pro-inflammatory cytokines. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the production of pro-inflammatory cytokines and MMPs. Physiologically, this compound has been found to reduce inflammation and cancer cell growth in animal models.

Advantages and Limitations for Lab Experiments

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions. This compound is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on N-(2-pyrazol-1-ylpyridin-3-yl)acetamide. One area of research is the development of this compound derivatives with improved anti-inflammatory and anti-cancer properties. Another area of research is the study of this compound-metal complexes for use in catalysis and photoluminescence. Additionally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research. Finally, the use of this compound as a chelating agent for the determination of metal ions in different samples is an area of research with potential applications in environmental monitoring and food safety.

Synthesis Methods

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide can be synthesized using various methods, including the reaction of 3-amino-2-pyrazinecarboxylic acid with 3-bromopyridine-2-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-acetylpyridine with hydrazine hydrate and ammonium acetate. The resulting product is then treated with acetic anhydride to obtain this compound.

properties

IUPAC Name

N-(2-pyrazol-1-ylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8(15)13-9-4-2-5-11-10(9)14-7-3-6-12-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSFWSVCFSJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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